2-Methoxyphenylacetone

Forensic Chemistry Analytical Method Validation Regioisomer Identification

Sourcing ortho-substituted 2-Methoxyphenylacetone (CAS 5211-62-1) is non-negotiable for accurate analytical method validation and API synthesis. This specific isomer exhibits a diagnostic ortho-effect fragmentation pattern (m/z 105) and distinct chromatographic elution order on cyclodextrin phases, which cannot be replicated by meta or para analogs. Ensure your procurement aligns with validated forensic protocols and synthetic routes for methoxyphenamine production.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 5211-62-1
Cat. No. B1582958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenylacetone
CAS5211-62-1
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1OC
InChIInChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3
InChIKeyGMBFNZCPZFVKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenylacetone (CAS 5211-62-1) Procurement Specifications and Chemical Class Overview


2-Methoxyphenylacetone (CAS 5211-62-1), also known as 2-methoxybenzyl methyl ketone or o-anisylacetone, is a phenylacetone derivative bearing a methoxy substituent at the ortho position of the aromatic ring [1]. This compound is characterized as a colorless to light yellow transparent liquid at ambient temperature, with a molecular weight of 164.20 g/mol, density of 1.054 g/mL at 25 °C, refractive index (n20/D) of 1.525, and a boiling point of 127–130 °C at 10 mmHg . It is primarily employed as a key intermediate in the synthesis of the sympathomimetic amine drug methoxyphenamine [2] and serves as an analytical reference standard for forensic and research applications .

Why 2-Methoxyphenylacetone (5211-62-1) Cannot Be Readily Substituted by Other Methoxyphenylacetone Regioisomers


The methoxy substitution position on the phenylacetone core profoundly dictates analytical behavior and downstream synthetic utility, rendering simple interchange among regioisomers invalid. In gas chromatography-mass spectrometry (GC-MS), 2-methoxyphenylacetone exhibits a unique ortho-effect fragmentation pathway, producing a diagnostic m/z 105 ion via formaldehyde (CH₂O) loss that is absent in the 3- and 4-methoxy isomers [1]. Furthermore, the ortho isomer elutes earlier than its meta and para counterparts on cyclodextrin-based chiral stationary phases, a critical factor for analytical method validation [2]. From a synthetic perspective, the ortho-methoxy group exerts distinct steric and electronic influences during electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, leading to regioselectivity outcomes that cannot be replicated by the 3- or 4-substituted analogs [3]. These regiospecific properties necessitate rigorous identity confirmation and preclude simple substitution based solely on nominal class membership.

Quantitative Differentiation Evidence for 2-Methoxyphenylacetone (5211-62-1) Versus Closest Analogs


Regioisomeric Differentiation by GC-MS: Diagnostic Ortho-Specific m/z 105 Fragment Ion

2-Methoxyphenylacetone can be unequivocally distinguished from its 3- and 4-methoxy regioisomers via gas chromatography-electron ionization mass spectrometry (GC-EI-MS). The ortho-substituted isomer undergoes a unique fragmentation pathway where the ortho-methoxybenzyl cation (m/z 135) loses formaldehyde (CH₂O) to yield a characteristic and significant ion at m/z 105. This fragmentation is not observed for the meta or para isomers [1]. This direct head-to-head comparison was conducted using commercially available regioisomeric standards.

Forensic Chemistry Analytical Method Validation Regioisomer Identification

Gas Chromatographic Resolution and Elution Order on Cyclodextrin Phases

Complete gas chromatographic separation of the 2-, 3-, and 4-methoxyphenylacetone regioisomers is achievable using a stationary phase containing modified β-cyclodextrin. Under these conditions, the ortho-methoxy-substituted ketones (including 2-methoxyphenylacetone) elute significantly earlier than the meta-methoxy-substituted ketones, while the para-methoxy-substituted ketones exhibit the greatest retention and elute last [1]. In contrast, complete resolution was not obtained on conventional stationary phases such as Rtx-1 and Rtx-200 [1].

Chromatography Analytical Chemistry Separation Science

Synthetic Yield Comparison: Traditional vs. Modern Catalytic Route to 2-Methoxyphenylacetone

Synthesis of 2-methoxyphenylacetone via the traditional route starting from o-methoxybenzaldehyde, involving condensation, reduction, and hydrolysis steps, yields the product in approximately 53% yield [1]. A modern alternative using a palladium-catalyzed cross-coupling reaction between o-methoxyphenyl chloride and acetone has been reported to achieve a substantially higher yield of 89% . This represents a 68% relative increase in yield compared to the classical method.

Synthetic Chemistry Process Development Palladium Catalysis

Regioisomeric Effects on Reactivity in Fries Rearrangement

The position of the methoxy substituent drastically alters the outcome of the Fries rearrangement of methoxyphenyl acetates. Under standard conditions with AlCl₃ in nitromethane at 20°C, o-methoxyphenyl acetates predominantly yield ketoesters as the main product via substitution of the acid residue, whereas p-methoxyphenyl acetates yield p-acylphenols via rearrangement to the para-position of the phenolic ring [1]. This demonstrates that the ortho isomer follows a fundamentally different reaction pathway compared to the para isomer.

Organic Synthesis Regioselectivity Friedel-Crafts

Purity Specification and Analytical Confirmation from Commercial Suppliers

Commercial suppliers provide 2-Methoxyphenylacetone with defined purity specifications, which are critical for reliable analytical and synthetic use. For instance, TCI Chemicals offers the product with a minimum purity of 98.0% as determined by gas chromatography (GC), and the structure is confirmed by NMR [1]. This level of purity and analytical verification is essential for its role as an analytical reference standard .

Quality Control Analytical Reference Standards Procurement Specifications

Recommended Application Scenarios for 2-Methoxyphenylacetone (5211-62-1) Based on Quantitative Evidence


Forensic and Clinical Toxicology Reference Standard for Regioisomer Differentiation

Given its unique GC-MS fragmentation pattern (diagnostic m/z 105 ion) and distinct elution order on β-cyclodextrin phases [1], 2-Methoxyphenylacetone is ideally suited as a certified reference standard in forensic and clinical toxicology laboratories. It enables the unambiguous identification and differentiation of methoxyphenylacetone regioisomers in complex biological matrices, which is crucial for accurate reporting in cases involving potential precursor or metabolite analysis.

Precursor in the Synthesis of Methoxyphenamine and Related Sympathomimetic Amines

2-Methoxyphenylacetone serves as a key intermediate in the industrial production of methoxyphenamine, a sympathomimetic bronchodilator [2]. The specific ortho-methoxy substitution pattern is essential for the final pharmacological profile of the drug. Sourcing high-purity 2-methoxyphenylacetone (≥98.0% by GC [3]) is critical for maintaining consistent synthetic yields and minimizing purification burdens during API manufacturing.

Model Substrate for Investigating Ortho-Substituent Effects in Organic Synthesis

The compound's participation in regiospecific reactions, such as the Fries rearrangement where ortho-substituted phenyl acetates yield ketoesters instead of acylphenols [4], makes 2-methoxyphenylacetone a valuable model substrate in academic and industrial research. It is used to study steric and electronic effects of ortho-substituents in transition metal-catalyzed couplings and electrophilic aromatic substitutions.

Method Development and Validation in Chromatographic Separations

Due to the demonstrated ability to resolve 2-methoxyphenylacetone from its 3- and 4-methoxy isomers on modified β-cyclodextrin GC columns [1], this compound is an excellent candidate for developing and validating new gas and liquid chromatographic methods. It can be used as a probe to assess column selectivity and method robustness for separating closely related positional isomers in pharmaceutical and fine chemical analysis.

Technical Documentation Hub

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